

# 1-Methylpiperidine-4-carbaldehyde chemical properties

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## Compound of Interest

Compound Name: 1-Methylpiperidine-4-carbaldehyde

Cat. No.: B1315063

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An In-depth Technical Guide to **1-Methylpiperidine-4-carbaldehyde**

## Introduction

**1-Methylpiperidine-4-carbaldehyde**, with the CAS registry number 50675-21-3, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a methyl group and bearing a formyl (aldehyde) group at the 4-position.[1][2] This colorless to pale yellow liquid serves as a versatile building block in organic synthesis, particularly valued in the pharmaceutical and flavor industries.[1] Its utility stems from the reactivity of the aldehyde functional group and the structural scaffold provided by the N-methylpiperidine moiety, which is a common feature in many biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

## Chemical and Physical Properties

The core physicochemical properties of **1-Methylpiperidine-4-carbaldehyde** are summarized below, providing essential data for its handling, application in reactions, and characterization.

### Table 1: Identifiers and Molecular Properties

Property	Value	Source
CAS Number	50675-21-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	127.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	1-methylpiperidine-4-carbaldehyde	
Synonyms	N-Methylpiperidine-4-carbaldehyde, 1-Methyl-4-piperidinecarboxaldehyde	<a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Topological Polar Surface Area	20.3 Å <sup>2</sup>	<a href="#">[1]</a>
Complexity	95.1	<a href="#">[1]</a>

**Table 2: Physical and Chemical Data**

Property	Value	Source
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Odor	Strong, pungent	<a href="#">[1]</a>
Boiling Point	173.1 ± 33.0 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.0 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Flash Point	53.0 ± 14.8 °C	<a href="#">[2]</a> <a href="#">[3]</a>
pKa	8.61 ± 0.10 (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in water and organic solvents	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

**1-Methylpiperidine-4-carbaldehyde** is typically synthesized through the reduction of a corresponding carboxylic acid derivative, such as an ester. The following protocol is based on the reduction of a similar compound, an ester, to an aldehyde using Diisobutylaluminium hydride (DIBAH), a common and effective method for this transformation.

## Experimental Protocol: Synthesis via Ester Reduction

This procedure details the reduction of an ethyl 1-methylpiperidine-4-carboxylate precursor.

Materials:

- Ethyl 1-methylpiperidine-4-carboxylate
- Dry Toluene
- Diisobutylaluminium hydride (DIBAH) solution (e.g., 1 M in toluene)
- Methanol
- Water
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Diatomaceous earth (filter aid)
- Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

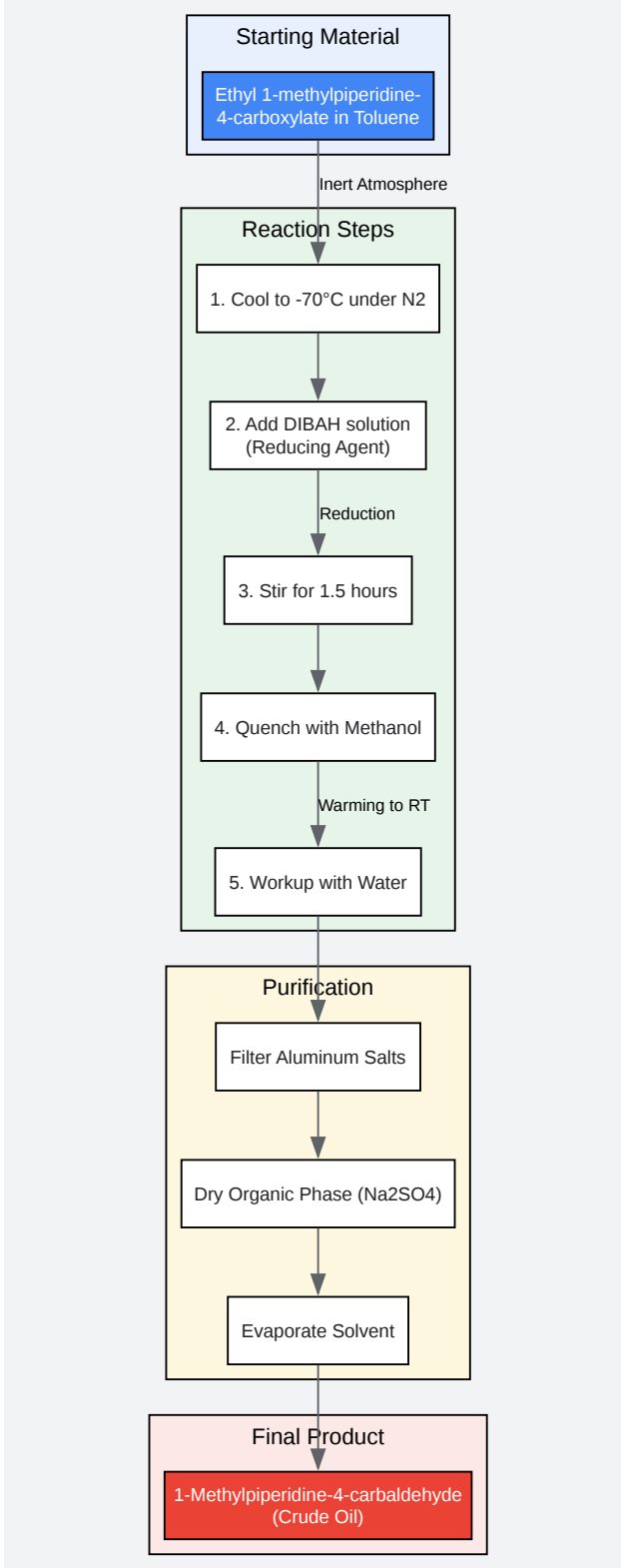
Procedure:

- Dissolve ethyl 1-methylpiperidine-4-carboxylate in dry toluene in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
- Cool the stirred solution to approximately  $-70^\circ\text{C}$  to  $-60^\circ\text{C}$  using a dry ice/acetone bath.
- Add the DIBAH solution dropwise to the cooled solution, maintaining the low temperature. The addition rate should be controlled to prevent a significant rise in temperature.

- Continue stirring the reaction mixture at this low temperature for 1.5 to 2 hours after the addition is complete to ensure the reaction goes to completion.
- To quench the reaction, slowly add methanol to the cold mixture to destroy any excess DIBAH.
- Allow the mixture to warm to ambient temperature. Add water to the flask.
- Filter the resulting mixture through a pad of filter aid to remove the aluminum salts that precipitate.
- Separate the organic phase from the filtrate.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent (toluene) under reduced pressure to yield the crude **1-Methylpiperidine-4-carbaldehyde** as an oil.<sup>[4]</sup>

Note: Further purification may be achieved through vacuum distillation if necessary, though the crude product is often suitable for subsequent reactions.<sup>[4]</sup>

## Synthesis Workflow for 1-Methylpiperidine-4-carbaldehyde

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Caption: A workflow diagram illustrating the synthesis of **1-Methylpiperidine-4-carbaldehyde**.

## Spectroscopic Properties

While specific spectra for this compound are not readily available in public databases, its structure allows for the prediction of key spectroscopic features.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The spectrum would be expected to show a downfield singlet for the aldehydic proton (CHO) around 9-10 ppm. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). A singlet corresponding to the three protons of the N-methyl group (N-CH<sub>3</sub>) would be present, likely around 2.2-2.5 ppm.
- $^{13}\text{C}$  NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing far downfield around 200 ppm. The carbons of the piperidine ring would resonate in the 20-60 ppm range, and the N-methyl carbon would appear around 45-50 ppm.

### Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups.<sup>[5]</sup>

- A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde would be prominent around 1720-1740 cm<sup>-1</sup>.
- Two weaker bands corresponding to the C-H stretch of the aldehyde proton (Fermi doublets) would be expected around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>.
- C-H stretching bands from the aliphatic piperidine ring and methyl group would appear just below 3000 cm<sup>-1</sup>.

### Mass Spectrometry (MS)

- The molecular ion peak (M<sup>+</sup>) would be observed at an m/z corresponding to the molecular weight of the compound (127.18).
- Common fragmentation patterns would involve the loss of the formyl group (CHO, 29 Da) or cleavage of the piperidine ring.

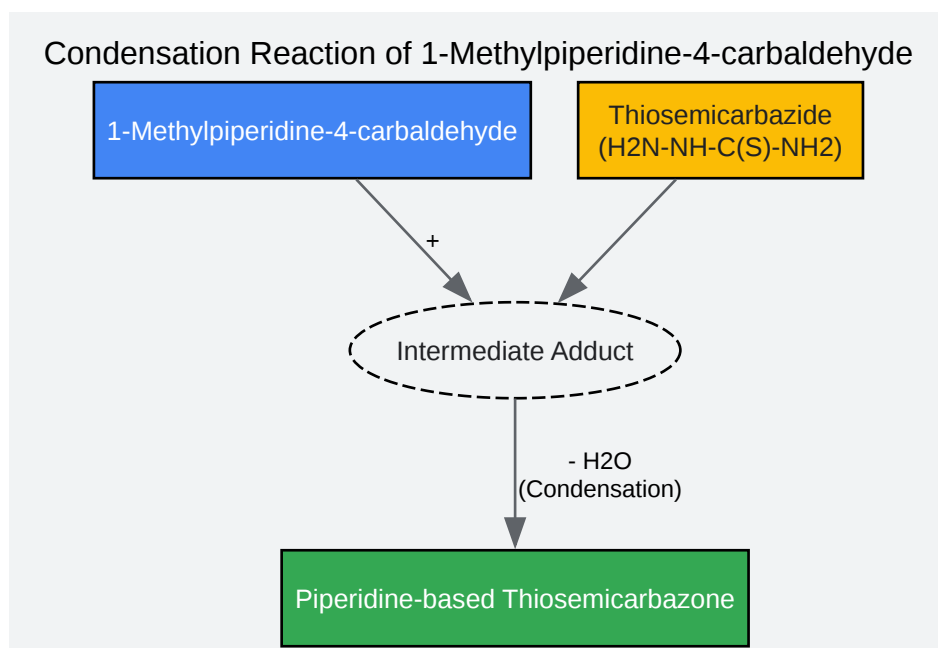
## Reactivity and Applications

**1-Methylpiperidine-4-carbaldehyde** is a valuable intermediate in the synthesis of more complex molecules, primarily driven by the reactivity of the aldehyde group.

## Reactivity

The aldehyde functional group can undergo a wide range of chemical transformations, including:

- **Condensation Reactions:** It readily reacts with primary amines and related compounds (e.g., hydrazines, semicarbazides) to form imines, hydrazones, and semicarbazones. This reactivity is exploited in the synthesis of various heterocyclic systems and potential drug candidates.
- **Reductive Amination:** Reaction with an amine in the presence of a reducing agent to form a new C-N bond, extending the molecular framework.
- **Oxidation:** The aldehyde can be oxidized to the corresponding 1-methylpiperidine-4-carboxylic acid.
- **Reduction:** The aldehyde can be reduced to the corresponding primary alcohol, 1-methylpiperidin-4-ylmethanol.



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Caption: General reaction pathway for the formation of a thiosemicarbazone derivative.

## Applications

- **Pharmaceutical Synthesis:** This compound serves as a key precursor in the synthesis of various pharmaceutical agents. It is used to introduce the N-methylpiperidine moiety, a common scaffold in drugs targeting the central nervous system.<sup>[1]</sup> For instance, it is a precursor in the synthesis of compounds that act as 5-HT<sub>1F</sub> receptor agonists for potential migraine treatment.<sup>[6]</sup>
- **Bioactive Compound Development:** Research has shown that derivatives of this aldehyde, such as thiosemicarbazones, exhibit interesting biological activities. These derivatives have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious disease therapy.<sup>[7]</sup> Furthermore, piperidine derivatives are known to possess antimicrobial and antifungal properties.<sup>[8][9]</sup>
- **Flavor and Fragrance Industry:** It is also utilized as a flavoring agent, contributing a pungent, aldehydic note to various products.<sup>[1]</sup>

## Safety and Handling

**1-Methylpiperidine-4-carbaldehyde** is a flammable liquid and vapor. It is classified as causing skin irritation and serious eye damage.

- **Handling:** Use in a well-ventilated area or under a chemical fume hood.<sup>[10]</sup> Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.<sup>[10][11]</sup> All metal equipment should be grounded to prevent static discharge.<sup>[10]</sup>
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.<sup>[10][12]</sup>
- **First Aid:** In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek immediate medical attention in case of significant exposure or if swallowed.<sup>[10][11]</sup>

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

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